N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone and pyrazole intermediates, which are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide: shares similarities with other thiazolidinone and pyrazole derivatives.
Thiazolidinone derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic activities
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28N4O3S3 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O3S3/c1-5-28(6-2)36(32,33)22-14-10-11-19(15-22)24-20(17-29(27-24)21-12-8-7-9-13-21)16-23-25(31)30(18(3)4)26(34)35-23/h7-18H,5-6H2,1-4H3/b23-16- |
InChI Key |
PEOIKFZJQMJEAT-KQWNVCNZSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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